molecular formula C25H21Cl2N3O4 B11295918 N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11295918
M. Wt: 498.4 g/mol
InChI Key: CAAOKUDADJWHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorophenyl and methoxybenzyl groups attached to an imidazolidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via alkylation reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with similar structural features but different functional groups.

    Disilane-bridged architectures: Compounds with similar electronic properties but different structural frameworks.

Uniqueness

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of chlorophenyl and methoxybenzyl groups attached to an imidazolidinone core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H21Cl2N3O4

Molecular Weight

498.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21Cl2N3O4/c1-34-21-12-2-16(3-13-21)15-29-22(14-23(31)28-19-8-4-17(26)5-9-19)24(32)30(25(29)33)20-10-6-18(27)7-11-20/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

CAAOKUDADJWHPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.